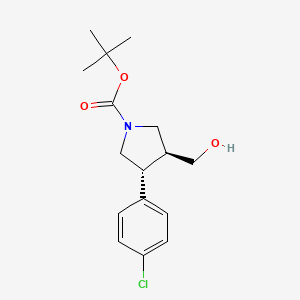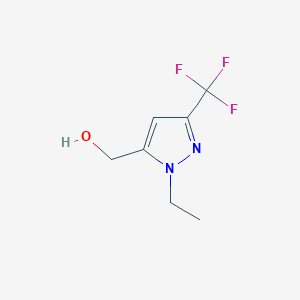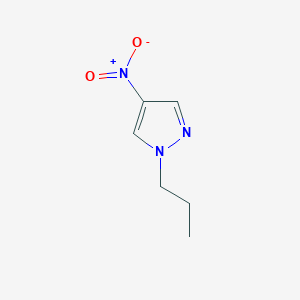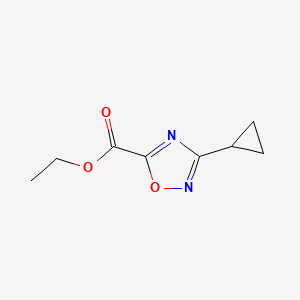
2-((4-氟苯基)氨基)乙醇
描述
2-((4-Fluorophenyl)amino)ethanol, also known as 4-Fluoroethanol, is an organic compound with the molecular formula C8H10FN. It is a colorless liquid that is soluble in water and alcohols, and is used as a reagent in various scientific experiments. It is a versatile compound with a wide range of applications in the laboratory and in industry.
科学研究应用
合成工艺
- 已经开发了一种使用 β-苯乙醇的新型 2-(4-氨基苯基)乙醇合成工艺,2-(4-氨基苯基)乙醇是心血管药物的关键中间体。该工艺涉及酯化、硝化、水解和还原,总产率为 66.4%,HPLC 纯度为 99.77% (张维兴,2013)。
药物化学中的应用
- (S)-(–)-1-(4-氟苯基)乙醇用作 CCR5 趋化因子受体拮抗剂的合成中间体,该拮抗剂可能对 HIV 感染具有保护作用。它还在分子复合物的对映体识别中发挥作用,并且是治疗阿尔茨海默病所需的抗疟疾药物和 γ-分泌酶调节剂的组分 (ChemChemTech,2022)。
生物学应用
- 1-(3,4-二羟基苯基)-2-氨基乙醇的结构修饰,包括添加甲基或乙基,会改变拟交感活性,这对于区分 β 受体群体至关重要 (A. M. Lands、F. Ludueña、H. Buzzo,1967)。
荧光研究
- 由 2-氯喹啉和苯胺合成的 N-芳基-2-氨基喹啉显示出不同的荧光量子产率,具体取决于溶剂,受氢键和激发态分子内质子转移 (ESIPT) 等因素的影响 (Shameer Hisham 等,2019)。
抗菌活性
- 合成的化合物 2-[(4-氟苄叉亚甲基)-氨基]-乙醇对五种细菌表现出良好的抑菌活性,为合成具有抗菌特性的新药提供了途径 (黄索仪、田华,2004)。
X 射线晶体结构
- 1-(对氟苯基)-2-(α-吡啶基)乙醇的 X 射线结构显示分子间氢键,这对于理解其晶体学及其相应脱水化合物的形成至关重要 (M. Percino 等,2008)。
生物转化合成
- 已经描述了一种有效的生物转化介导的 (1S)-1-(2,6-二氯-3-氟苯基)乙醇合成方法。该化合物是临床开发中一种有效抑制剂 PF-2341066 的关键中间体 (C. Martínez 等,2010)。
非线性光学 (NLO) 材料
- 为电光聚氨酯合成的 2-{(2-羟乙基)-[4-(4-硝基苯偶氮)苯基]氨基}乙醇的新衍生物显示出基于生色团浓度和偶极矩的不同 NLO 效率,这对于 NLO 应用很重要 (Edgars Jecs 等,2009)。
肽化学
- 2-(二苯基膦)乙基已被用于肽合成中的羧基保护。它是通过使用 2-(二苯基膦)乙醇进行酯化引入的,并且在肽合成的标准条件下稳定 (D. Chantreux 等,1984)。
荧光光谱
- 对 2-(对氟苯基)乙醇的振动分辨 S1-S0 电子光谱的研究已经确定了两种构象异构体,这对于理解光谱研究中的分子行为很重要 (S. S. Panja、P. Biswas、T. Chakraborty,2005)。
氟苯基衍生物的合成
- 由 3-氟苯基乙酸合成 2-(2,5-二氨基苯基)乙醇展示了一种提高产率的方法,这对于生产该化合物及其衍生物以用于各种应用至关重要 (赵德峰,2007)。
碳水化合物化学
- 2-[(4-氟苯基)磺酰基]乙氧基羰基 (Fsec) 基团已用于碳水化合物化学中的羟基保护,在酸性条件下显示出稳定性,在温和碱性条件下裂解,这对于合成复杂的糖分子至关重要 (S. Spjut、W. Qian、M. Elofsson,2010)。
安全和危害
“2-((4-Fluorophenyl)amino)ethanol” may be toxic . Safety procedures must be followed during use and handling, including wearing appropriate personal protective equipment such as gloves and glasses . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and hazard statements H302, H315, and H319 .
作用机制
Target of Action
It is known that bioactive aromatic compounds, such as indole derivatives, can bind with high affinity to multiple receptors
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific targets of the compound .
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-((4-Fluorophenyl)amino)ethanol may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s impact on bioavailability would depend on these ADME properties .
Result of Action
Given the potential biological activities of similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c for optimal stability .
生化分析
Biochemical Properties
2-((4-Fluorophenyl)amino)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of biologically active compounds, such as antidepressants and antiviral drugs . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of 2-((4-Fluorophenyl)amino)ethanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by binding to specific receptors on the cell surface, leading to downstream effects on cellular processes.
Molecular Mechanism
At the molecular level, 2-((4-Fluorophenyl)amino)ethanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the binding site. Furthermore, 2-((4-Fluorophenyl)amino)ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-((4-Fluorophenyl)amino)ethanol can change over time in laboratory settings. The compound is relatively stable at room temperature but may degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that 2-((4-Fluorophenyl)amino)ethanol can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 2-((4-Fluorophenyl)amino)ethanol vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-((4-Fluorophenyl)amino)ethanol can result in toxic or adverse effects, including cellular damage and altered physiological functions.
Metabolic Pathways
2-((4-Fluorophenyl)amino)ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect the metabolic flux within the cell, leading to changes in metabolite levels. For example, 2-((4-Fluorophenyl)amino)ethanol can be metabolized by enzymes involved in the synthesis of biologically active compounds, such as antidepressants and antiviral drugs.
Transport and Distribution
Within cells and tissues, 2-((4-Fluorophenyl)amino)ethanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. Additionally, the distribution of 2-((4-Fluorophenyl)amino)ethanol can be affected by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 2-((4-Fluorophenyl)amino)ethanol is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may be localized to the mitochondria, where it can influence metabolic processes and energy production. The activity of 2-((4-Fluorophenyl)amino)ethanol can be modulated by its localization within the cell, affecting its interactions with other biomolecules and cellular processes.
属性
IUPAC Name |
2-(4-fluoroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBNXQAXKXXLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649751 | |
| Record name | 2-(4-Fluoroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-17-0 | |
| Record name | 2-[(4-Fluorophenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluoroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-fluorophenyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)









![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)

